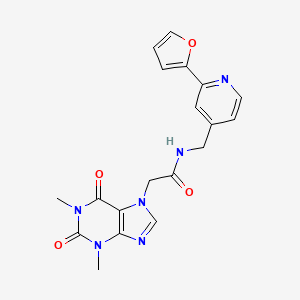

N-(1H-indazol-3-yl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

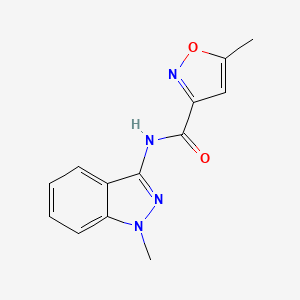

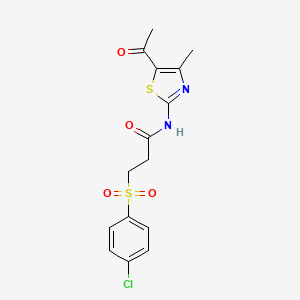

“N-(1H-indazol-3-yl)thiourea” is a compound with the CAS Number: 59591-63-8. It has a molecular weight of 192.24 . The compound is solid in its physical form .

Synthesis Analysis

While specific synthesis methods for “N-(1H-indazol-3-yl)thiourea” were not found, general synthetic approaches to 1H-indazoles have been summarized in recent literature . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for “N-(1H-indazol-3-yl)thiourea” is1S/C8H8N4S/c9-8(13)10-7-5-3-1-2-4-6(5)11-12-7/h1-4H,(H4,9,10,11,12,13) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) in the compound. Physical And Chemical Properties Analysis

“N-(1H-indazol-3-yl)thiourea” is a solid compound .Applications De Recherche Scientifique

- N-(1H-indazol-3-yl)thiourea has been evaluated for its potential as an antineoplastic agent. Researchers synthesized a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides and tested their in vitro antiproliferative activities against various cancer cell lines .

- Additionally, 6-(tert-butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine was identified as a potent and highly selective inhibitor of RIP2 kinase, which could be relevant for treating chronic inflammatory diseases .

- The same compound mentioned above (6-(tert-butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine) was investigated for its effect on the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .

- Indazoles, including N-(1H-indazol-3-yl)thiourea, can act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ). This property makes them potentially useful for treating respiratory diseases .

- Indazole-containing heterocyclic compounds, such as N-(1H-indazol-3-yl)thiourea, have a wide variety of medicinal applications. These include antihypertensive, antidepressant, and antibacterial effects .

- Recent synthetic strategies for indazoles involve transition metal-catalyzed reactions, reductive cyclization, and solvent-free synthesis of 2H-indazoles from 2-azidobenzaldehydes and amines. Metal-catalyzed approaches generally yield good to excellent results with minimal byproducts .

- A copper-catalyzed method has been described for facile synthesis of 1H-indazoles via N–N bond formation using oxygen as the terminal oxidant. This approach provides a wide variety of 1H-indazoles in good to excellent yields .

Anticancer Activity

Anti-Inflammatory Properties

Phosphoinositide 3-Kinase (PI3K) Inhibition

Medicinal Applications

Synthetic Approaches

Metal-Catalyzed Synthesis

Safety and Hazards

Orientations Futures

Indazole-containing derivatives, such as “N-(1H-indazol-3-yl)thiourea”, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on exploring the therapeutic potential of these compounds and developing new synthetic methods .

Mécanisme D'action

Target of Action

N-(1H-indazol-3-yl)thiourea, also known as (1H-indazol-3-yl)thiourea, is a compound that has been found to interact with several targets. The primary targets of this compound include tyrosine kinase , CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These targets play crucial roles in various cellular processes, including cell growth, division, and response to stress.

Mode of Action

The compound interacts with its targets through a process of inhibition, regulation, and/or modulation . For instance, in the case of tyrosine kinase, the 1H-indazole-3-amine structure of the compound binds effectively with the hinge region of the kinase . This interaction can lead to changes in the activity of the target proteins, potentially altering cellular processes.

Biochemical Pathways

The biochemical pathways affected by N-(1H-indazol-3-yl)thiourea are primarily related to the functions of its targets. For example, the inhibition of CHK1 and CHK2 kinases can impact the cell cycle control pathway , while the modulation of h-sgk can affect cell volume regulation . The downstream effects of these alterations can include changes in cell growth, division, and response to stress.

Result of Action

The molecular and cellular effects of N-(1H-indazol-3-yl)thiourea’s action depend on its interaction with its targets. For instance, the compound’s interaction with tyrosine kinase can lead to changes in cell growth and division . Similarly, its effect on CHK1, CHK2, and h-sgk can influence cell cycle control and volume regulation .

Propriétés

IUPAC Name |

1H-indazol-3-ylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-8(13)10-7-5-3-1-2-4-6(5)11-12-7/h1-4H,(H4,9,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKGRQGEMYUGNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indazol-3-yl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2412192.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide](/img/structure/B2412208.png)

![5-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B2412209.png)

![7-Fluoro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412211.png)

![4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2412213.png)